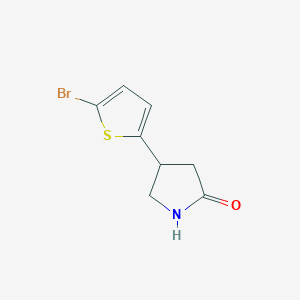

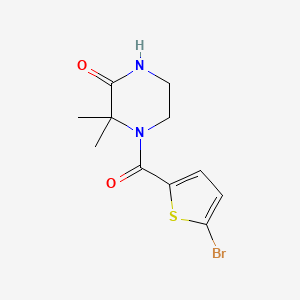

4-(5-Bromothiophen-2-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(5-Bromothiophen-2-yl)pyrrolidin-2-one” is a chemical compound with the molecular formula C8H8BrNOS . It has a molecular weight of 246.12 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidin-2-one ring attached to a 5-bromothiophen-2-yl group . The InChI code for this compound is 1S/C8H8BrNOS/c9-7-2-1-6 (12-7)5-3-8 (11)10-4-5/h1-2,5H,3-4H2, (H,10,11) .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The boiling point and other specific physical and chemical properties are not provided in the available data .Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-(5-Bromothiophen-2-yl)pyrrolidin-2-one serves as a versatile intermediate in organic synthesis, facilitating the development of complex molecules through various reactions. For instance, it has been employed in the combination of the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen reactions to synthesize pyrimidines bearing thiophene fragments. This approach demonstrates its utility in constructing substituted pyrimidines, a process underscored by gas–liquid chromatography/mass-spectrometry studies and X-ray crystallography analysis for structure determination of intermediate products and final compounds (Verbitskiy et al., 2012).

Electro-Optic and Photonic Applications

The compound has also found application in the field of electro-optics and photonics. Research into donor-acceptor chromophores for electro-optic materials highlighted the synthesis of pyrrole-based derivatives, including those related to this compound. These materials are crucial for developing nonlinear optical/electro-optic multilayers, exhibiting significant potential for enhancing optical signal processing technologies. The synthesis process involves creating NLO-active chromophore monolayers and self-assembled superlattices, demonstrating the compound's role in advancing optical material science (Facchetti et al., 2003).

Medicinal Chemistry and Biological Activity

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities. For example, the green synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on the thiophene moiety via multicomponent reactions has been reported. These compounds, synthesized under solvent-free conditions, exhibited significant antibacterial and antifungal activities, highlighting the potential of this compound derivatives in drug discovery and development (Sharma et al., 2017).

Materials Science and Polymer Chemistry

Furthermore, the compound contributes to materials science and polymer chemistry through its role in synthesizing novel conjugated polymers. For instance, diketopyrrolopyrrole-based low-bandgap conjugated polymers with siloxane side chains have been synthesized for electrochromic applications. These polymers demonstrate promising characteristics such as high optical contrast and coloration efficiency, underscoring the importance of this compound in developing advanced materials for electrochromic devices (Shi et al., 2016).

Mécanisme D'action

The mechanism of action of “4-(5-Bromothiophen-2-yl)pyrrolidin-2-one” is not specified in the available data. Pyrrolidine compounds are widely used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

Safety and Hazards

The safety information for “4-(5-Bromothiophen-2-yl)pyrrolidin-2-one” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

4-(5-bromothiophen-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c9-7-2-1-6(12-7)5-3-8(11)10-4-5/h1-2,5H,3-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVVXYCITHQFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2739294.png)

![N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2739298.png)

![5-bromo-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2739299.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid](/img/structure/B2739302.png)

![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2739303.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-[(4-fluorophenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2739309.png)

![3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione](/img/structure/B2739310.png)